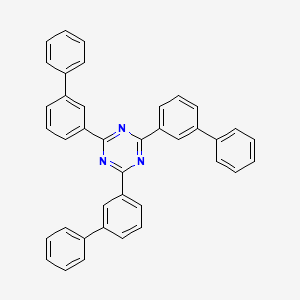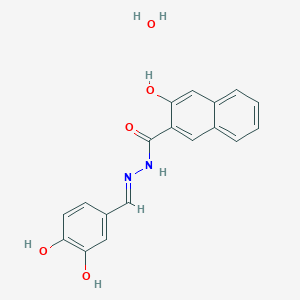![molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9](/img/structure/B6590783.png)
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a chemically modified derivative of erythromycin, a well-known antibiotic. This compound is primarily used as an intermediate in the synthesis of clarithromycin, another antibiotic with a broader spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, starting with erythromycin A as the base molecule. The key steps include:
Trimethylsilylation: Erythromycin A is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to protect the hydroxyl groups.
Methylation: The protected erythromycin is then methylated at the 6-O position using a methylating agent like methyl iodide.
Oxime Formation: The 9-hydroxyl group is converted to an oxime using ethoxyethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-oxime group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the oxime group to an amine.
Substitution: Substitution reactions at the silyl-protected hydroxyl groups can be carried out using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and ketone derivatives.
Reduction Products: Amines and other reduced forms of the oxime group.
Substitution Products: Alkylated and amino derivatives of the silyl-protected hydroxyl groups.
Scientific Research Applications
This compound is extensively used in scientific research due to its role as an intermediate in the synthesis of clarithromycin. It is also used in studies related to antibiotic resistance, drug design, and the development of new antimicrobial agents. Its unique chemical structure makes it a valuable tool in medicinal chemistry for exploring new therapeutic options.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial protein synthesis. The erythromycin core binds to the 50S ribosomal subunit of bacteria, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which ultimately inhibits bacterial growth.
Molecular Targets and Pathways Involved:
Molecular Target: 50S ribosomal subunit of bacteria.
Pathways: Inhibition of protein synthesis in bacteria, leading to bacterial cell death.
Comparison with Similar Compounds
Clarithromycin: A closely related antibiotic with a broader spectrum of activity.
Azithromycin: Another macrolide antibiotic with similar mechanisms of action.
Erythromycin A: The parent compound from which this derivative is synthesized.
Uniqueness: 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its silyl-protected hydroxyl groups and the presence of the oxime group at the 9-position, which enhances its stability and reactivity compared to its parent compound, erythromycin A.
Properties
CAS No. |
119699-81-9 |
|---|---|
Molecular Formula |
C48H94N2O14Si2 |
Molecular Weight |
979.4 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
InChI Key |
SGGANCFJEHZNCI-GUYDAEHASA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


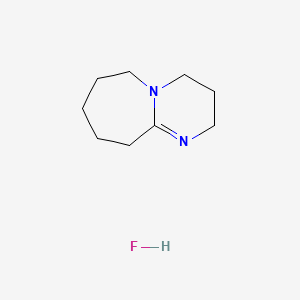
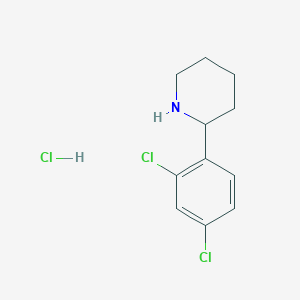
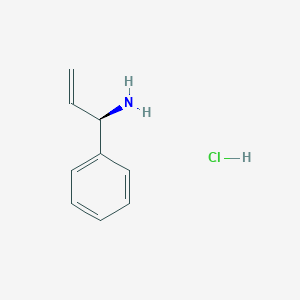



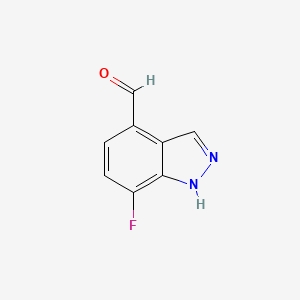
![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
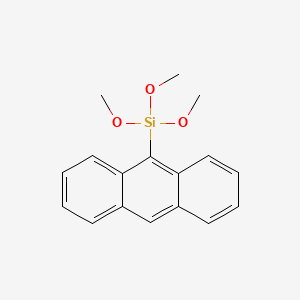
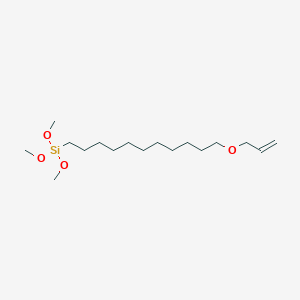
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)
